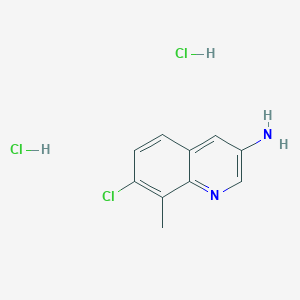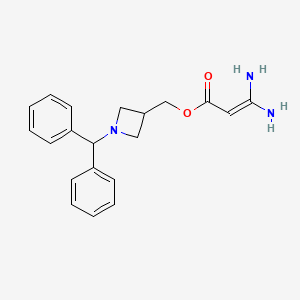
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethoxy and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Diethylamino)ethoxy]ethanol
- 4-[2-(Diethylamino)ethylamino]quinolin-7-ol
- 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
Uniqueness
What sets 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
18833-61-9 |
|---|---|
Molekularformel |
C21H32Cl2N2O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
diethyl-[2-[(3-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-4-23(5-2)13-14-25-21-17-9-7-6-8-10-19(17)22-20-15-16(24-3)11-12-18(20)21;;/h11-12,15H,4-10,13-14H2,1-3H3;2*1H |
InChI-Schlüssel |
KSIDLADLZOQRHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)OC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


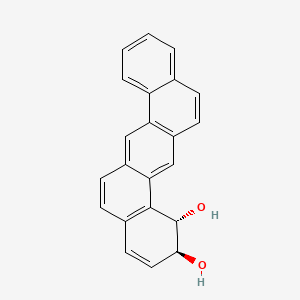
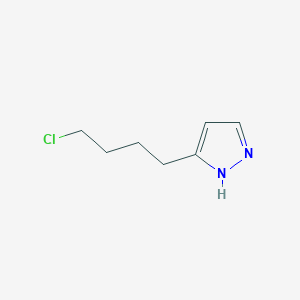
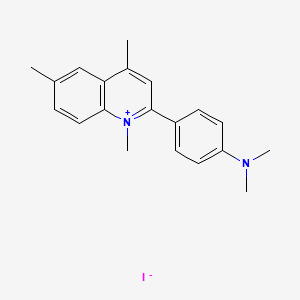

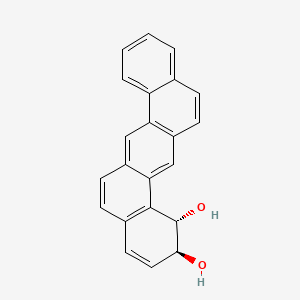

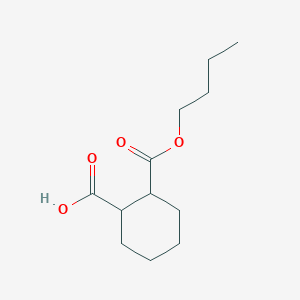

![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
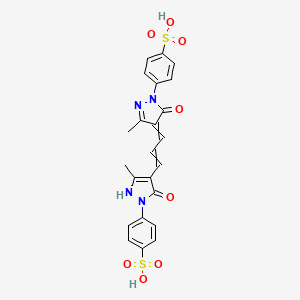
-methanone](/img/structure/B13744928.png)
